molecular formula C12H17NOS B14509580 S-Methyl 2-(2,6-dimethylanilino)propanethioate CAS No. 62901-12-6

S-Methyl 2-(2,6-dimethylanilino)propanethioate

Cat. No.: B14509580
CAS No.: 62901-12-6
M. Wt: 223.34 g/mol
InChI Key: RWVIVEAPNIQXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl 2-(2,6-dimethylanilino)propanethioate typically involves the reaction of 2,6-dimethylaniline with a suitable propanethioate precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

S-Methyl 2-(2,6-dimethylanilino)propanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or sulfides .

Scientific Research Applications

S-Methyl 2-(2,6-dimethylanilino)propanethioate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of S-Methyl 2-(2,6-dimethylanilino)propanethioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Methyl 2-(2,6-dimethylanilino)propanethioate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

62901-12-6

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

S-methyl 2-(2,6-dimethylanilino)propanethioate

InChI

InChI=1S/C12H17NOS/c1-8-6-5-7-9(2)11(8)13-10(3)12(14)15-4/h5-7,10,13H,1-4H3

InChI Key

RWVIVEAPNIQXRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(C)C(=O)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.